8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with various substituents such as methoxy groups, a nitrophenylmethylsulfanyl group, and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions. One common approach is the annulation of a triazole ring to a quinazoline core. This can be achieved through the reaction of appropriate starting materials under specific conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the triazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazole-containing compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also investigated for its potential as a CDK2 inhibitor.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including antimicrobial and anticancer properties
Uniqueness
8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and development .
Properties
IUPAC Name |
8,9-dimethoxy-5-[(3-nitrophenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S/c1-32-20-12-18-19(13-21(20)33-2)25-24(34-14-15-7-6-10-17(11-15)29(30)31)28-23(18)26-22(27-28)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWGMDKUYJTOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.